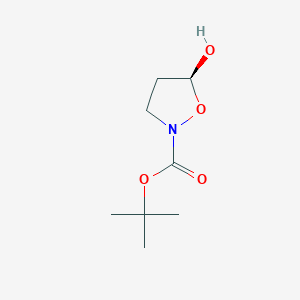

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the cycloaddition reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the isoxazolidine ring to form amines or alcohols.

Substitution: Nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

Substitution: Nucleophiles such as alkoxides or amines in polar solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted isoxazolidines with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. The isoxazolidine ring can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Isoxazolidine-2-carboxylates: Compounds with similar structures but different substituents.

Isoxazolidinones: Compounds with a carbonyl group instead of a hydroxyl group.

Isoxazoles: Five-membered rings with nitrogen and oxygen atoms but with different bonding patterns.

Uniqueness

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl group can also affect the compound’s solubility and stability, making it distinct from other isoxazolidine derivatives.

Biological Activity

(S)-tert-butyl 5-hydroxyisoxazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves organocatalytic methods that allow for high enantioselectivity. A common synthetic route includes the reaction of tert-butyl 2-oxopropanoate with hydroxylamine derivatives under catalytic conditions. The following table summarizes various synthetic approaches:

| Method | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Organocatalytic Reaction | 85% | >99% | |

| Asymmetric Cycloaddition | 78% | 92% | |

| Direct Hydroxylamine Reaction | 83% | 95% |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In a primary screening against several bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable activity. The results are summarized in the following table:

| Microbial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Active |

| Escherichia coli | 12 | Active |

| Klebsiella pneumoniae | 10 | Moderate |

| Pseudomonas aeruginosa | 8 | Weak |

| Candida albicans | 14 | Active |

The compound exhibited the highest activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The following data illustrates its efficacy:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Inhibition (%) |

|---|---|---|---|

| IL-6 | 250 | 150 | 40 |

| TNF-α | 300 | 180 | 40 |

| IL-1β | 200 | 100 | 50 |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested in vivo, showing promising results in reducing bacterial load in infected mice models .

- Case Study on Anti-inflammatory Activity : Another investigation focused on the compound's ability to modulate immune responses in chronic inflammatory diseases. The study reported significant reductions in inflammation markers in animal models treated with this compound, supporting its therapeutic potential .

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

tert-butyl (5S)-5-hydroxy-1,2-oxazolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)12-7(11)9-5-4-6(10)13-9/h6,10H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

FDODOPJTGLKKMD-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](O1)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.